![molecular formula C25H26N2O B3828755 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone](/img/structure/B3828755.png)
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone
Übersicht
Beschreibung
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, also known as MPAK-13, is a synthetic compound that has gained attention in the field of scientific research due to its potential use in various applications.
Wirkmechanismus
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects through the inhibition of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting protein kinases, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have other biochemical and physiological effects. For example, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to reduce oxidative stress and inflammation, which are implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its specificity for protein kinases, which makes it a useful tool for studying the role of these enzymes in cell signaling and regulation. Additionally, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to have low toxicity in vitro, which makes it a safer alternative to other protein kinase inhibitors. However, one limitation of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone. One area of interest is the development of more efficient synthesis methods for 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone, which could improve its availability for research purposes. Additionally, further studies are needed to elucidate the specific mechanisms by which 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone exerts its effects, which could lead to the development of more targeted therapies. Finally, the potential applications of 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone in imaging and sensing warrant further investigation, as these could have important implications for environmental monitoring and medical diagnostics.
Wissenschaftliche Forschungsanwendungen
2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been studied for its potential use in various scientific research applications, including cancer treatment, imaging, and sensing. In cancer research, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In imaging and sensing, 2,5-bis{3-[methyl(phenyl)amino]-2-propen-1-ylidene}cyclopentanone has been used as a fluorescent probe for detecting metal ions, which has potential applications in environmental monitoring and medical diagnostics.
Eigenschaften
IUPAC Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-26(23-13-5-3-6-14-23)19-9-11-21-17-18-22(25(21)28)12-10-20-27(2)24-15-7-4-8-16-24/h3-16,19-20H,17-18H2,1-2H3/b19-9+,20-10+,21-11+,22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNGFGOMVBJMF-VLMYNYHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=C1CCC(=CC=CN(C)C2=CC=CC=C2)C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/C=C/C=C\2/C(=O)/C(=C/C=C/N(C3=CC=CC=C3)C)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2,5-bis[(E)-3-(N-methylanilino)prop-2-enylidene]cyclopentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



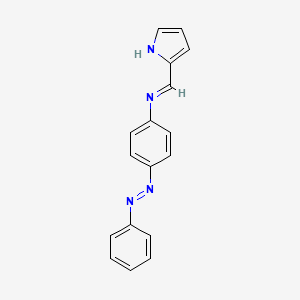
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)
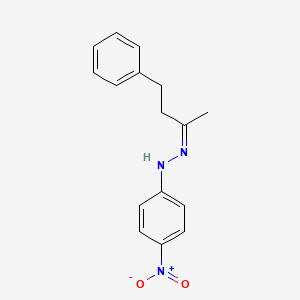
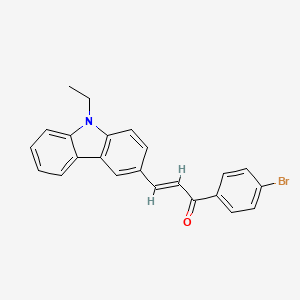
![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone](/img/structure/B3828728.png)
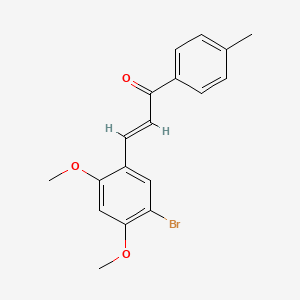
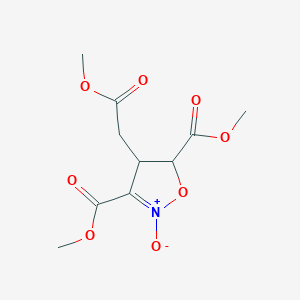
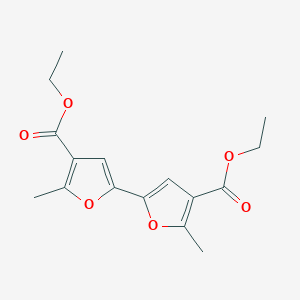

![1,1'-(4-hydroxy-3,5-biphenyldiyl)bis[5-(dimethylamino)-4-phenyl-2,4-pentadien-1-one]](/img/structure/B3828762.png)
![methyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B3828771.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)